molecular formula C4H3FN2S B6590818 6-Fluoro-2H-pyridazine-3-thione CAS No. 1206523-81-0

6-Fluoro-2H-pyridazine-3-thione

Cat. No.: B6590818
CAS No.: 1206523-81-0
M. Wt: 130.15 g/mol
InChI Key: VBKCIWUOTRDWHB-UHFFFAOYSA-N
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Description

6-Fluoro-2H-pyridazine-3-thione is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2H-pyridazine-3-thione typically involves the introduction of a fluorine atom and a thione group into the pyridazine ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,6-dichloropyridazine with potassium fluoride in the presence of a suitable solvent can yield 6-fluoropyridazine. Subsequent treatment with a sulfur source, such as thiourea, under acidic conditions can introduce the thione group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2H-pyridazine-3-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of the thione group can yield thiols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2H-pyridazine-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2H-pyridazine-3-thione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The presence of the fluorine atom can enhance binding affinity and specificity, while the thione group can participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound without the fluorine and thione groups.

    Pyridazinone: A derivative with a keto group instead of a thione group.

    Fluoropyridazine: A derivative with only the fluorine atom.

Uniqueness

6-Fluoro-2H-pyridazine-3-thione is unique due to the combined presence of the fluorine atom and the thione group, which imparts distinct chemical and biological properties. The fluorine atom enhances lipophilicity and metabolic stability, while the thione group can participate in various chemical reactions, making it a versatile compound for research and development .

Properties

IUPAC Name

3-fluoro-1H-pyridazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKCIWUOTRDWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304838
Record name 6-Fluoro-3(2H)-pyridazinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206523-81-0
Record name 6-Fluoro-3(2H)-pyridazinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206523-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3(2H)-pyridazinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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